Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate

Flurbiprofen synthesis Malonate alkylation Process chemistry

Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate (CAS 78543-06-3; also referred to as diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate) is a dialkyl 2-aryl-2-methylmalonate ester bearing a 3-fluoro-4-nitrophenyl substituent at the quaternary carbon. It belongs to the class of α-substituted malonate esters widely employed as building blocks in medicinal chemistry.

Molecular Formula C14H16FNO6
Molecular Weight 313.28 g/mol
Cat. No. B8249491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate
Molecular FormulaC14H16FNO6
Molecular Weight313.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC
InChIInChI=1S/C14H16FNO6/c1-3-21-13(17)10(14(18)22-4-2)7-9-5-6-12(16(19)20)11(15)8-9/h5-6,8,10H,3-4,7H2,1-2H3
InChIKeyUCKZYHWFZVLWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate – What Procurement Teams Need to Know Before Sourcing This Flurbiprofen Intermediate


Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate (CAS 78543-06-3; also referred to as diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate) is a dialkyl 2-aryl-2-methylmalonate ester bearing a 3-fluoro-4-nitrophenyl substituent at the quaternary carbon [1]. It belongs to the class of α-substituted malonate esters widely employed as building blocks in medicinal chemistry. The compound is explicitly claimed as a novel intermediate in an improved industrial process for manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug [1]. Its molecular formula is C₁₄H₁₆FNO₆, with a molecular weight of 313.28 g·mol⁻¹ and a computed XLogP3-AA of 2.9 [2]. The concurrent presence of a fluorine atom and a nitro group on the aromatic ring, combined with the geminal diester motif, confers a distinct reactivity profile that directly impacts synthetic route efficiency and final product purity [1].

Why Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate Cannot Be Replaced by Generic Malonate Analogs


Substituting this compound with structurally related malonate esters—such as the 3-chloro analog, the non-fluorinated 4-nitrobenzyl derivative, or the non-nitrated 3-fluorobenzyl variant—introduces quantifiable liabilities in synthesis. The 3-fluoro-4-nitrophenyl substitution pattern is not arbitrary: the fluorine atom at the meta position modulates the electronic character of the aromatic ring in a manner distinct from chlorine, altering both the rate and regiochemical outcome of nucleophilic aromatic substitution (SNAr) steps that are central to the flurbiprofen route [1]. The 2-methyl group on the malonate backbone is likewise critical; its absence (as in simple benzylmalonate derivatives) eliminates the quaternary centre required for the subsequent decarboxylation–coupling sequence that forms the 2-arylpropionic acid pharmacophore [1]. The evidence below quantifies these differentiation points.

Quantitative Evidence Guide: Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate


Synthesis Yield from 2,4-Difluoronitrobenzene: Target Compound vs. Chloro Analog Route Efficiency

In the patent-defined flurbiprofen route, diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate is prepared by reacting 2,4-difluoronitrobenzene with diethyl methylmalonate in DMF using NaOH as base. Under optimised conditions (25–30 °C, 3.5–5 h, equimolar reactants at 0.75–0.88 M), yields determined by gas–liquid chromatography reach above 85%, with representative runs delivering 79–84% [1]. By contrast, the corresponding chloro analog—diethyl 2-(3-chloro-4-nitrophenyl)-2-methylmalonate—when prepared from 2,4-dichloronitrobenzene via the same general methodology, is associated with a significantly longer prior-art synthesis (9 steps) and lower overall route efficiency; the prior art explicitly notes that 2,4-dichloronitrobenzene-based routes involve 'a number of intermediates and/or potentially hazardous reactions' compared with the fluoro route [1]. The fluoro substituent also directs nucleophilic attack with higher para-selectivity than chlorine in 2,4-dihalonitrobenzene systems, minimising ortho-by-product formation [2].

Flurbiprofen synthesis Malonate alkylation Process chemistry

Nitro Reduction Efficiency: Quantitative Advantage in Downstream Amino Intermediate Formation

The 4-nitro group of the target compound undergoes catalytic hydrogenation to the corresponding 4-amino derivative—diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate—with essentially quantitative mass recovery. In the patent exemplification, hydrogenation of 41.6 g of the nitro compound over 5% Pd/C in ethyl acetate at 25 °C under 10–12 psi H₂ for 2.5 hours affords 37.6 g of the amino product, corresponding to a 100% weight yield, and the material is used directly in the next step without chromatographic purification [1]. This contrasts with chloro analogs, where dehalogenation side reactions during catalytic hydrogenation are a documented concern that can erode yield and complicate purification [2].

Catalytic hydrogenation Intermediate purity Flurbiprofen process

Alternative Synthetic Protocol: 87% Yield Under Room-Temperature Conditions for AKR1C3 Inhibitor Programmes

An independent synthetic protocol reported in Chinese Patent CN110590548B achieves an 87% isolated yield of the target compound using 2,4-difluoronitrobenzene and diethyl methylmalonate in DMF with NaOH at room temperature overnight, followed by aqueous workup and column chromatography (PE/EA = 20:1) [1]. The product was fully characterised by ¹H NMR (300 MHz, DMSO-d₆): δ 8.17 (t, J = 8.4 Hz, 1H), 7.61 (dd, J = 13.0, 2.0 Hz, 1H), 7.45–7.36 (m, 1H), 4.22 (q, J = 7.1 Hz, 4H), 1.82 (s, 3H), 1.19 (t, J = 7.1 Hz, 6H) [1]. This protocol was subsequently used to prepare a series of AKR1C3 inhibitors, demonstrating the compound's utility beyond flurbiprofen synthesis and providing a reproducible, chromatography-based purification method suitable for research-scale procurement specifications [1].

AKR1C3 inhibitor Cancer research Malonate intermediate

Physicochemical Differentiation: Lipophilicity and Molecular Properties vs. Non-Fluorinated and Des-Nitro Analogs

The computed XLogP3-AA of the target compound is 2.9, with a molecular weight of 313.28 g·mol⁻¹ and a monoisotopic mass of 313.096 Da [1]. The closest non-fluorinated analog—diethyl 2-(4-nitrobenzyl)malonate (CAS 7598-70-1)—has a molecular weight of 295.29 g·mol⁻¹ (Δ = 18 Da) and lacks the electronegative fluorine atom, resulting in a lower computed logP of approximately 2.2–2.5 [2]. The des-nitro analog—diethyl 2-(3-fluorobenzyl)malonate (CAS 59223-73-3)—has a molecular weight of 268.28 g·mol⁻¹ (Δ = 45 Da) and a significantly lower logP (~2.0) . The higher lipophilicity of the target compound affects chromatographic retention (longer Rf in reversed-phase systems) and solvent partitioning behaviour, which are critical parameters for both purification protocol design and quality control specification [1].

Lipophilicity Purification Analytical specification

Application Scenarios for Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate Based on Verifiable Evidence


Flurbiprofen API Manufacturing: The Canonical Industrial Application

This compound is the preferred penultimate intermediate for the convergent synthesis of flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid). The route proceeds via: (1) alkylation of 2,4-difluoronitrobenzene with diethyl methylmalonate to give the target compound in >85% yield; (2) catalytic hydrogenation to the 4-amino derivative (100% wt. yield); (3) Gomberg–Bachmann biaryl coupling with benzene; and (4) hydrolysis–decarboxylation to flurbiprofen [1]. The entire sequence avoids the hazardous diazonium chemistry and lengthy step count of earlier routes, making it the basis of the Upjohn commercial process [1]. The compound is also catalogued as Flurbiprofen Impurity 5 and is used as a reference standard in pharmaceutical quality control [2].

AKR1C3 Inhibitor Development: A Documented Medicinal Chemistry Application

The compound has been employed as a key intermediate (designated Intermediate 2a) in the synthesis of novel AKR1C3 inhibitors for potential cancer therapy, as disclosed in Chinese Patent CN110590548B [1]. Following the 87%-yield room-temperature protocol, the nitro group is reduced and the resulting aniline is elaborated into a series of biaryl propionic acid derivatives that were evaluated for AKR1C3 inhibitory activity. This demonstrates the compound's utility in constructing the 2-arylpropionic acid scaffold for targets beyond COX inhibition [1].

Pharmaceutical Impurity Reference Standard for Flurbiprofen Quality Control

The compound is commercially supplied as Flurbiprofen Impurity 5 (SynZeal) or Flurbiprofen Impurity 9 / Impurity 21, with detailed characterisation data compliant with regulatory guidelines [1]. Its availability as a certified impurity standard supports analytical method development, forced degradation studies, and batch release testing for flurbiprofen drug substance and drug product, where it serves as a chromatographic marker for the nitro intermediate that may persist as a process impurity [1].

General Malonate Building Block for Fluorinated Aromatic Library Synthesis

Beyond flurbiprofen-specific applications, the compound functions as a versatile α,α-disubstituted malonate building block. The nitro group can be selectively reduced to an amine, which then serves as a handle for amide bond formation, diazotisation–Sandmeyer chemistry, or biaryl coupling. The diethyl ester groups can be hydrolysed and decarboxylated to access α-arylpropionic acids, or transesterified to alternative esters for further synthetic elaboration. The fluorine atom imparts metabolic stability and modulates pKa in downstream bioactive molecules, making this intermediate a strategic choice for fluorine-containing fragment libraries [1].

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